Cas no 223797-21-5 (1H-1,4-Diazepine,1-(6-bromo-3-pyridinyl)hexahydro-)

1H-1,4-Diazepine,1-(6-bromo-3-pyridinyl)hexahydro- is a brominated heterocyclic compound featuring a diazepine core fused with a pyridinyl substituent. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom at the 6-position of the pyridine ring enhances reactivity, facilitating further derivatization via cross-coupling reactions. The saturated diazepine moiety contributes to conformational flexibility, which may be advantageous in drug design for target binding. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its potential as a scaffold for modulating pharmacokinetic properties. High purity and stability under standard conditions ensure reliable performance in research applications.
1H-1,4-Diazepine,1-(6-bromo-3-pyridinyl)hexahydro- structure
223797-21-5 structure
Product Name:1H-1,4-Diazepine,1-(6-bromo-3-pyridinyl)hexahydro-
CAS No:223797-21-5
MF:C10H14BrN3
MW:256.14226102829
CID:244649
PubChem ID:10131290
Update Time:2025-06-03

1H-1,4-Diazepine,1-(6-bromo-3-pyridinyl)hexahydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,4-Diazepine,1-(6-bromo-3-pyridinyl)hexahydro-
    • 1-(6-bromo-3-pyridyl)homopiperazine
    • 1-(6-bromopyridin-3-yl)-1,4-diazepane
    • 1-(6-bromopyridin-3-yl)-1, 4-diazepane
    • BDBM50088454
    • 223797-21-5
    • SCHEMBL3063508
    • NS3920, 4
    • 1-(6-Bromo-pyridin-3-yl)-[1,4]diazepane
    • Q27449935
    • DTXSID60436063
    • CHEMBL306387
    • Inchi: 1S/C10H14BrN3/c11-10-3-2-9(8-13-10)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2
    • InChI Key: JRNYLCIPPWHNEJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)N1CCNCCC1

Computed Properties

  • Exact Mass: 255.03722
  • Monoisotopic Mass: 255.03711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 1.385
  • Boiling Point: 391°Cat760mmHg
  • Flash Point: 190.3°C
  • Refractive Index: 1.565
  • PSA: 28.16

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Additional information on 1H-1,4-Diazepine,1-(6-bromo-3-pyridinyl)hexahydro-

Recent Advances in the Study of 1H-1,4-Diazepine,1-(6-bromo-3-pyridinyl)hexahydro- (CAS: 223797-21-5)

The compound 1H-1,4-Diazepine,1-(6-bromo-3-pyridinyl)hexahydro- (CAS: 223797-21-5) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound, characterized by its diazepine core and bromopyridinyl substituent, exhibits unique pharmacological properties that make it a promising candidate for further investigation. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of central nervous system (CNS) disorders and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 1H-1,4-Diazepine derivatives, including 1-(6-bromo-3-pyridinyl)hexahydro-. The researchers employed a multi-step synthetic route to achieve high yields and purity, with a particular emphasis on the bromopyridinyl moiety's role in enhancing binding affinity to target proteins. The study highlighted the compound's potential as a modulator of GABAA receptors, suggesting its applicability in anxiety and epilepsy treatment.

In another recent investigation, the compound's antiviral properties were evaluated against RNA viruses, including SARS-CoV-2. The study, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that 1H-1,4-Diazepine,1-(6-bromo-3-pyridinyl)hexahydro- exhibited moderate inhibitory activity against viral replication. Molecular docking studies revealed that the bromopyridinyl group interacts with key residues in the viral RNA-dependent RNA polymerase (RdRp), providing a structural basis for further optimization.

Further research has explored the compound's pharmacokinetic properties. A 2024 preclinical study in European Journal of Pharmaceutical Sciences reported that 1H-1,4-Diazepine,1-(6-bromo-3-pyridinyl)hexahydro- displays favorable blood-brain barrier (BBB) penetration, making it a viable candidate for CNS-targeted therapies. However, the study also noted challenges related to metabolic stability, prompting ongoing efforts to design analogs with improved pharmacokinetic profiles.

Recent advancements in computational chemistry have also contributed to the understanding of this compound's mechanism of action. Density functional theory (DFT) calculations and molecular dynamics simulations have provided insights into the conformational flexibility of the diazepine ring and its impact on ligand-receptor interactions. These computational studies, combined with experimental data, are guiding the rational design of next-generation derivatives with enhanced potency and selectivity.

In summary, 1H-1,4-Diazepine,1-(6-bromo-3-pyridinyl)hexahydro- (CAS: 223797-21-5) represents a versatile scaffold with broad therapeutic potential. Ongoing research is focused on addressing its limitations, such as metabolic stability and off-target effects, while capitalizing on its unique pharmacological properties. The compound's dual applicability in CNS disorders and antiviral therapy underscores its significance in contemporary drug discovery efforts.

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